Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
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Overview
Description
Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound It is characterized by multiple hydroxyl groups and a cyclopenta[c]pyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate involves multiple stepsSpecific reaction conditions, such as temperature, pH, and solvents, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complexity and the specificity of its applications. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, leading to the formation of alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s multiple hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its unique structure may have potential therapeutic applications, although further research is needed to explore its efficacy and safety.
Industry: The compound could be used in the development of new materials or as a precursor for other complex organic molecules
Mechanism of Action
The mechanism of action of Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate: This compound has a similar structure but differs in the position and number of hydroxyl groups.
1-[6-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid: Another structurally related compound with variations in the functional groups attached to the cyclopenta[c]pyran ring.
Uniqueness
Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is unique due to its specific arrangement of hydroxyl groups and the presence of both dihydroxyphenyl and trihydroxyoxan-2-yl groups.
Properties
IUPAC Name |
methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O14/c1-36-24(35)13-10-38-25(40-26-23(34)22(33)21(32)17(8-27)39-26)19-12(7-16(30)20(13)19)9-37-18(31)5-3-11-2-4-14(28)15(29)6-11/h2-7,10,16-17,19-23,25-30,32-34H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNDGETZUXLFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1C(C=C2COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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